molecular formula C7H10O3 B2961027 (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one CAS No. 1802667-48-6

(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one

Cat. No.: B2961027
CAS No.: 1802667-48-6
M. Wt: 142.154
InChI Key: MBJJGJACXCAZKL-HBPOCXIASA-N
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Description

(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one is a high-purity chemical intermediate designed for advanced organic and medicinal chemistry research. This bicyclic lactone structure serves as a critical chiral building block in the multi-step synthesis of complex bioactive molecules. Compounds based on the 2-oxabicyclo[3.3.0]octane scaffold are recognized as valuable intermediates for the synthesis of pharmacologically valuable prostaglandin and prostacyclin analogs . These target molecules are of significant research interest due to their diverse physiological activities, including potential roles as vasodilators and regulators of platelet aggregation . The specific stereochemistry of this compound makes it a privileged synthon for constructing the complex, stereodefined carbon skeletons found in these classes of molecules. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

(3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7-8H,1-3H2/t4-,5+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJJGJACXCAZKL-HBPOCXIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods: Industrial production of this compound may involve the optimization of the Diels-Alder reaction on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a diol, where the oxabicyclo ring is preserved.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one involves its interaction with specific molecular targets. The hydroxyl group and the oxabicyclo ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues
Compound Name Bicyclic Framework Functional Groups Key Properties/Applications Reference
(1β,5β)-8β-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one [3.3.0] 8β-OH, 3-keto Potential bioactive intermediate N/A
6-(5-Ethoxyhept-1-yl)bicyclo[3.3.0]octan-3-one [3.3.0] Ethoxyheptyl substituent, 3-keto Synthetic intermediate for materials
(-)-6β-Hydroxymethyl-7α-hydroxy-<i>cis</i>-2-oxabicyclo[3.3.0]octan-3-one [3.3.0] 6β-hydroxymethyl, 7α-OH, 3-keto mp 116–118°C; commercial availability
8-Oxabicyclo[3.2.1]octan-3-one derivatives [3.2.1] Varied substituents (e.g., methyl) Phytogrowth modulation

Key Observations :

  • Ring Strain and Reactivity : The [3.3.0] system (two five-membered fused rings) exhibits lower strain compared to [3.2.1] systems (five- and six-membered fused rings), affecting stability and synthetic utility .
  • Functional Group Influence : Hydroxyl groups (e.g., 8β-OH in the target compound) enhance polarity and hydrogen-bonding capacity, impacting solubility and biological interactions. Ethoxy or alkyl substituents (e.g., in ) increase hydrophobicity, favoring applications in materials science.
  • Stereochemical Complexity : The β-configuration of substituents in the target compound may confer stereoselective reactivity, as seen in photoresolution studies of analogous bicyclo[3.3.0] ketones .

Biological Activity

(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one is a bicyclic compound that has garnered attention in recent years due to its potential biological activities. This compound is part of a class of natural products that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has a unique bicyclic structure characterized by the presence of an oxygen atom within its ring system. Its molecular formula is C8H12O2C_8H_{12}O_2, and it features a hydroxyl group that contributes to its biological activity.

PropertyValue
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Natural Products, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Antioxidant Properties

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a notable ability to scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in macrophage cell lines, which could have implications for treating inflammatory diseases.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Radical Scavenging : The hydroxyl group likely plays a critical role in its ability to neutralize free radicals.
  • Cytokine Modulation : By affecting signaling pathways related to inflammation, it may help regulate immune responses.

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